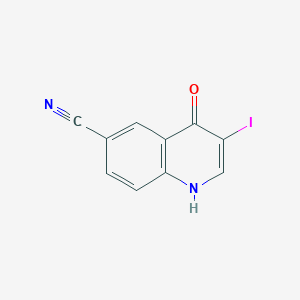

4-Hydroxy-3-iodo-quinoline-6-carbonitrile

Description

Properties

IUPAC Name |

3-iodo-4-oxo-1H-quinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5IN2O/c11-8-5-13-9-2-1-6(4-12)3-7(9)10(8)14/h1-3,5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZXJPYMUGGDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=O)C(=CN2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of 4-Hydroxy-3-iodo-quinoline-6-carbonitrile

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The compound 4-Hydroxy-3-iodo-quinoline-6-carbonitrile represents a high-value molecular scaffold in medicinal chemistry. Characterized by three orthogonal functional handles—a phenolic hydroxyl (convertible to a leaving group), a C3-iodine (active for Pd-catalyzed cross-coupling), and a C6-nitrile (a masked carboxylic acid or amine)—this molecule serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR) and antibacterial agents.

This guide provides a definitive analysis of its structural tautomerism, a validated synthetic pathway via the Gould-Jacobs reaction, and detailed protocols for its functionalization.

Molecular Architecture and Nomenclature

IUPAC Nomenclature and Tautomerism

The nomenclature of 4-hydroxyquinolines is complicated by lactam-lactim tautomerism. While often referred to as "4-hydroxy," experimental evidence (X-ray crystallography and NMR in polar solvents) confirms that the 4-quinolone (4-oxo) tautomer is the predominant species.

-

Enol Form (Lactim): 4-hydroxy-3-iodoquinoline-6-carbonitrile

-

Keto Form (Lactam): 3-iodo-4-oxo-1,4-dihydroquinoline-6-carbonitrile

Structural Insight: The 3-iodo substituent at the

Visualizing the Tautomeric Equilibrium

The following diagram illustrates the proton transfer responsible for the dual reactivity of the scaffold.

Figure 1: Tautomeric equilibrium shifting toward the 4-oxo species in physiological conditions.

Physicochemical Profile

| Property | Value (Predicted) | Significance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 296.06 g/mol | Fragment-based drug design compliant |

| LogP | ~2.1 | Moderate lipophilicity, good membrane permeability |

| TPSA | ~63 Ų | Favorable for oral bioavailability |

| pKa (OH/NH) | ~9.5 | Weakly acidic due to electron-withdrawing -CN and -I |

Synthetic Pathway: The Modified Gould-Jacobs Route

The most robust synthesis for 6-substituted-4-hydroxyquinolines is the Gould-Jacobs reaction , followed by electrophilic iodination. This route avoids the use of unstable organolithiums and scales well for kilogram-production.

Retrosynthetic Analysis

-

Target: this compound.

-

Precursor: 4-Hydroxy-quinoline-6-carbonitrile.

-

Starting Materials: 4-Aminobenzonitrile + Diethyl ethoxymethylenemalonate (EMME).

Step-by-Step Synthesis Workflow

Figure 2: The modified Gould-Jacobs pathway coupled with regioselective iodination.

Experimental Protocols

Stage 1: Formation of the Quinoline Core

Note: This protocol is adapted from standard Gould-Jacobs literature for electron-deficient anilines.

-

Condensation: Mix equimolar amounts of 4-aminobenzonitrile and EMME (Diethyl ethoxymethylenemalonate). Heat to 110°C for 2 hours. The evolution of ethanol indicates reaction progress. Recrystallize the resulting enamine solid from ethanol.

-

Cyclization: Add the enamine portion-wise to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C. The high temperature is strictly required to overcome the activation energy barrier for the intramolecular Friedel-Crafts acylation.

-

Critical Control Point: Maintain temperature >245°C to prevent polymerization.

-

-

Saponification & Decarboxylation: Reflux the ester in 10% NaOH to form the acid, then acidify. Heat the dry acid in diphenyl ether or quinoline to facilitate decarboxylation, yielding 4-hydroxyquinoline-6-carbonitrile .

Stage 2: Regioselective Iodination (The Critical Step)

Direct iodination of the 4-hydroxyquinoline core occurs exclusively at the 3-position due to the activating effect of the hydroxyl/oxo group, despite the deactivating nature of the 6-cyano group.

Protocol:

-

Dissolution: Dissolve 1.0 eq of 4-hydroxyquinoline-6-carbonitrile in DMF (Dimethylformamide).

-

Reagent Addition: Add 1.1 eq of N-Iodosuccinimide (NIS) .

-

Alternative:

(1.1 eq) and

-

-

Reaction: Stir at room temperature for 4–6 hours. Monitoring by LC-MS is essential; the product will show a mass shift of +126 Da.

-

Workup: Pour the mixture into ice water. The product, this compound, will precipitate as a pale yellow solid.

-

Purification: Wash with water and cold methanol. Recrystallize from DMF/Ethanol if necessary.

Reactivity & Applications in Drug Design

The tri-functional nature of this molecule allows for "diversity-oriented synthesis" (DOS).

| Position | Functional Group | Reaction Type | Application |

| C3 | Iodine (-I) | Suzuki-Miyaura / Sonogashira | Introduction of aryl/heteroaryl groups (e.g., for kinase hinge binding). |

| C4 | Hydroxyl (-OH) | Chlorination ( | Converts to 4-chloro derivative, enabling |

| C6 | Nitrile (-CN) | Hydrolysis / Cyclization | Precursor to carboxylic acids, amides, or tetrazoles (bioisosteres). |

Mechanism of Action Context

In EGFR kinase inhibitors (e.g., analogues of Pelitinib), the quinoline core mimics the adenine ring of ATP. The substituent at C3 (introduced via the iodine handle) often occupies the hydrophobic pocket of the enzyme, while the C6-nitrile can engage in hydrogen bonding with residues in the solvent-exposed region.

References

-

Tautomerism of 4-Hydroxyquinolines

-

Gould-Jacobs Reaction Standards

-

Iodination Methodologies

-

Medicinal Chemistry Applications

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Handling of 4-Hydroxy-3-iodo-quinoline-6-carbonitrile

[1]

Part 1: Executive Summary & Compound Analysis[1]

4-Hydroxy-3-iodo-quinoline-6-carbonitrile is a critical intermediate, often utilized in the synthesis of irreversible EGFR/HER2 inhibitors (e.g., analogs of Pelitinib or Neratinib).[1] However, it presents a classic "brick dust" profile: high melting point, high crystallinity, and poor solubility in standard organic solvents.[1]

Effective handling requires understanding that this molecule does not behave like a simple organic solid; it behaves like a vinylogous amide with significant intermolecular stacking forces.[1]

Physicochemical Drivers of Insolubility

To dissolve this compound, you must overcome two dominant forces:[1]

-

The Tautomeric Trap (Lattice Energy): While often drawn as the 4-hydroxy (enol) form, this compound exists predominantly in the solid state and solution as the 4-quinolone (keto) tautomer.[1] This creates a strong intermolecular hydrogen bond network (N-H···O=C) that mimics the stability of DNA base pairs, significantly increasing the energy required to break the crystal lattice.[1]

-

Electronic Stacking: The 3-Iodo and 6-Cyano substituents are electron-withdrawing.[1] They polarize the planar quinoline ring, enhancing

-

Predicted Physicochemical Metrics

-

LogP (Predicted): ~2.5 – 3.2 (Lipophilic, yet poor organic solubility due to crystal packing).

-

pKa (Acidic): ~9.5 – 10.5 (NH of the quinolone).

-

pKa (Basic): < 2.0 (The pyridine nitrogen is extremely weakly basic due to the electron-withdrawing nitrile and iodine).

Part 2: Solvent Selection Strategy

The following categorization is based on the "Like Dissolves Like" principle, modified for high-melting heterocyclic pigments.

Table 1: Solubility Profile by Solvent Class

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Dipolar Aprotic | DMSO, DMF, NMP, DMAc | High (>50 mg/mL) | Primary Choice. Disrupts H-bonding network effectively.[1] Use for reactions and stock solutions.[1] |

| Organic Acids | Acetic Acid, Formic Acid, TFA | Moderate/High | Recrystallization. Protonates the carbonyl oxygen or solvates the polar core.[1] Hot AcOH is the standard purification solvent.[1] |

| Protic Polar | Methanol, Ethanol, Isopropanol | Poor (<1 mg/mL at RT) | Anti-Solvent. Useful only at reflux for recrystallization or as a wash solvent to remove impurities.[1] |

| Chlorinated | DCM, Chloroform, DCE | Very Poor | Ineffective.[1] The compound is too polar/crystalline for these non-polar aprotic solvents.[1] |

| Non-Polar | Hexane, Heptane, Toluene | Insoluble | Wash Solvent. Use to remove non-polar impurities (e.g., unreacted iodine or anilines).[1] |

| Aqueous Base | 1M NaOH, 1M KOH | Soluble | Forms the phenolate/enolate salt.[1] Useful for extraction but may cause hydrolysis of the nitrile (CN) to amide/acid if heated. |

Critical Warning: Stability in Solution

-

DMSO/DMF: Stable at Room Temperature (RT). Avoid prolonged heating (>100°C) in DMF as it may decompose to form dimethylamine, which can displace the 3-iodo or attack the nitrile.[1]

-

Basic Media: The 6-cyano group is susceptible to hydrolysis under basic conditions (NaOH) at elevated temperatures. Work fast and cold (<5°C) if basic extraction is necessary.

Part 3: Visualization of Mechanisms[1]

Diagram 1: Tautomerism & Solubility Logic

This diagram illustrates the equilibrium that dictates solubility.[1] The "Keto" form drives the insolubility via dimerization.[1]

Caption: The 4-quinolone tautomer dominates the solid state. Dissolution requires solvents like DMSO that can disrupt the strong N-H...O intermolecular dimers.[1]

Part 4: Experimental Protocols

As exact literature values are often missing for specific intermediates, use these self-validating protocols to determine solubility for your specific batch.

Protocol A: Quantitative Solubility Determination (HPLC Method)

Objective: Determine the saturation limit (S_max) in organic solvents.

-

Preparation:

-

Weigh approx. 10 mg of this compound into a 1.5 mL HPLC vial.

-

Add 500 µL of the target solvent (e.g., DMSO, MeOH, ACN).[1]

-

-

Equilibration:

-

Sonicate for 15 minutes at 25°C.

-

Shake/vortex for 24 hours at 25°C.

-

Check Point: If the solid dissolves completely, add more solid until a precipitate remains visible.[1]

-

-

Sampling:

-

Analysis:

-

Inject onto HPLC (C18 Column).

-

Compare Peak Area against a standard curve prepared in DMSO.[1]

-

Protocol B: "Process-Friendly" Dissolution for Synthesis

Objective: Dissolve the compound for a substitution reaction (e.g., S_NAr).

-

Solvent Choice: Use NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) .[1] These have higher boiling points and better solubilizing power than DMF.[1]

-

Ratio: Start with 5-7 volumes (5-7 mL solvent per 1 g of solid).

-

Thermal Assist:

Diagram 2: Solubility Screening Workflow

A decision tree for selecting the right solvent system for your application.

Caption: Operational workflow for selecting the optimal solvent based on the intended experimental outcome.

References

-

Synthesis of 4-Hydroxyquinoline Intermediates

-

Source: The synthesis of 4-hydroxy-6-cyanoquinoline derivatives is well-documented as a precursor to kinase inhibitors.[1]

-

Reference: Wissner, A. et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles."[1] J. Med.[1] Chem.2003 , 46, 49-63.[1]

- Relevance: Establishes the solubility profile of the 3-cyano/3-iodo quinoline core (polar, high melting point).

-

-

Tautomerism of 4-Quinolones

-

Purification Methodologies (Recrystallization)

-

Source: Standard protocols for purifying iodo-quinolines.[1]

-

Context: Acetic acid is frequently cited as the solvent of choice for recrystallizing 3-iodo-4-hydroxyquinolines due to its ability to protonate the carbonyl at high temps.[1]

-

Reference: Organic Syntheses, Coll.[1] Vol. 3, p.593 (1955); Vol. 21, p.70 (1941). (General quinoline handling).

-

-

General Solubility Data for Quinoline-6-carbonitriles

-

Source: PubChem Compound Summary for 4-hydroxyquinoline-6-carbonitrile.[1]

-

URL:

-

Tautomerism of 4-hydroxy-quinoline derivatives in solution

This guide provides an in-depth technical analysis of the tautomeric equilibrium of 4-hydroxyquinoline (4-HQ), a critical scaffold in medicinal chemistry. It is structured to provide actionable protocols for characterization and mechanistic understanding.[1]

Mechanistic Insights, Solvent Effects, and Analytical Protocols

Executive Summary

For researchers in drug discovery, the "4-hydroxyquinoline" scaffold presents a nomenclature trap. While often drawn as an aromatic enol (4-hydroxyquinoline), experimental evidence confirms that in solution, the structure predominantly exists as the 4-quinolone (keto) tautomer. This distinction is not merely academic; it dictates hydrogen bond donor/acceptor profiles, solubility, and binding affinity in active sites (e.g., DNA gyrase). This guide outlines the thermodynamic drivers of this equilibrium and provides a validated workflow for distinguishing tautomers using NMR, UV-Vis, and DFT.

Mechanistic Fundamentals: The Keto-Enol War

The equilibrium involves the migration of a proton between the oxygen at C4 and the nitrogen at N1.

-

The Enol Form (4-Hydroxyquinoline): Favored in the gas phase or highly non-polar environments. It maintains the aromaticity of the pyridine ring (Clar's sextet).

-

The Keto Form (4-Quinolone): Favored in the solid state and polar solutions.[2] While the pyridine ring loses formal aromaticity, the structure gains stability through vinylogous amide resonance and high solvation energy of the polar carbonyl group.

Thermodynamic Stability

In aqueous and polar organic solvents (DMSO, MeOH), the keto form is thermodynamically dominant by approximately 3–7 kcal/mol . This stability arises because the energy penalty of disrupting the pyridine aromaticity is offset by the strength of the N-H and C=O bonds and the high dipole moment (~6.0 D) of the quinolone, which interacts favorably with polar solvents.

Pathway Visualization

The following diagram illustrates the transformation and the competing dimerization pathway often observed in non-polar solvents.

Figure 1: The tautomeric equilibrium favors the Keto form in solution, with potential for dimerization in non-polar media.

Solvent and Environmental Effects

The equilibrium constant (

| Solvent | Polarity ( | Dominant Species | Mechanism of Stabilization |

| Water / Buffer | 80.1 | Exclusively Keto | Strong H-bond acceptance by C=O; H-bond donation by N-H. |

| DMSO | 46.7 | Exclusively Keto | Stabilization of the large dipole moment of the quinolone form. |

| Chloroform | 4.8 | Mixture (Keto favored) | Keto form often exists as H-bonded dimers (see Fig 1). |

| Gas Phase | 1.0 | Enol favored | Intrinsic aromaticity of the pyridine ring dominates without solvation. |

Critical Insight for MedChem: If you are running a docking simulation, ensure your ligand is prepared as the 4-quinolone (keto) tautomer. Using the enol form will result in incorrect H-bond donor/acceptor mapping (N1 is a donor, C4=O is an acceptor).

Analytical Protocols: Distinguishing Tautomers

Relying solely on

Protocol A: NMR Spectroscopy (The Definitive Method)

Objective: Confirm the presence of the C4-Carbonyl and N1-Proton.

-

Solvent Selection: Use DMSO-d6 . It prevents rapid proton exchange seen in protic solvents, allowing observation of the N-H proton.

- C NMR Setup: Acquire a standard proton-decoupled carbon spectrum.

-

N NMR (Optional but Powerful): If available, HMBC

-

Pyridine-like N (Enol): ~250-300 ppm (relative to liq. NH3).

-

Amide-like N (Keto): ~100-150 ppm.

-

Protocol B: UV-Vis Solvatochromism

Objective: Rapid screening of tautomeric stability across pH ranges.

-

Preparation: Prepare 10

M solutions in cyclohexane (non-polar) and ethanol (polar). -

Observation:

-

Keto Form: Typically shows a long-wavelength absorption band (

nm) due to extended conjugation of the quinolone system. -

Enol Form: Absorption is often blue-shifted (

nm) resembling naphthalene-like transitions.

-

-

Validation: Acidify the solution. The formation of the cation (protonated at N1) often creates a spectrum distinct from the neutral keto form.

Analytical Decision Workflow

Figure 2: Analytical decision tree for assigning tautomeric state using Carbon-13 NMR markers.

Computational Modeling (DFT)[5]

For novel derivatives where experimental data is ambiguous, Density Functional Theory (DFT) is highly predictive.

-

Level of Theory: B3LYP/6-311++G(d,p) is the standard for these heterocycles.

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) must be used. Gas-phase calculations will erroneously favor the enol form.

-

Metric: Calculate

. A negative value indicates keto preference.

Implications for Drug Discovery[2][6][7]

The biological activity of quinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin) is strictly dependent on the 4-quinolone tautomer.

-

Pharmacophore: The 3-carboxyl-4-oxo motif binds to the Mg

ions in the DNA-Gyrase complex. The enol form cannot support this chelation geometry. -

Bioisosteres: Attempts to "lock" the tautomer using O-alkylation (forming 4-methoxyquinoline) generally result in a total loss of antibacterial activity, confirming the necessity of the keto carbonyl and the N-H donor.

References

-

Nasiri, H. R., et al. (2006).[2] Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate.

-

Bédé, A., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry.

-

Zubkov, V. O., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry.

-

Edler, M., et al. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect. Chemical Science Transactions.

Sources

- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 1H, 13C, 15N and 31P chemical shift assignment for stem-loop 4 from the 5′-UTR of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Quinolone - Wikipedia [en.wikipedia.org]

The 3-Iodo-6-Cyanoquinoline Scaffold: Electronic Architecture & Synthetic Utility

Executive Summary

The 3-iodo-6-cyanoquinoline scaffold represents a high-value pharmacophore and optoelectronic building block characterized by a unique "Pull-Pull" electronic configuration. Unlike simple quinolines, the synergistic presence of the 6-cyano group (strong

Electronic Landscape & Molecular Orbital Theory

The "Pull-Pull" Electronic Effect

The quinoline ring is inherently electron-deficient due to the electronegative nitrogen atom. The introduction of substituents at the 3- and 6-positions creates a specific electronic vector map:

-

6-Cyano Group (

): Exerts a strong mesomeric withdrawing effect (-M) and inductive withdrawal (-I). Located on the benzenoid ring para to the bridgehead carbon, it effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly increasing the electrophilicity of the entire scaffold. -

3-Iodo Group (

): Located on the pyridyl ring, the iodine atom exhibits a dual nature: inductive withdrawal (-I) due to electronegativity, but also weak

Hammett & Physicochemical Parameters

The interplay between these groups alters the fundamental physicochemical properties of the quinoline core.

| Property | Unsubstituted Quinoline | 3-Iodo-6-Cyanoquinoline | Mechanistic Driver |

| pKa (Conj. Acid) | ~4.9 | ~2.4 - 2.8 | 6-CN withdraws density from N-lone pair via conjugation. |

| LogP | 2.03 | ~2.9 - 3.2 | Iodine significantly increases lipophilicity and polarizability. |

| LUMO Energy | -1.9 eV | <-2.5 eV | Synergistic electron withdrawal stabilizes the LUMO. |

| Dipole Moment | 2.19 D | ~5.5 D | Vector addition of N-lone pair and 6-CN creates a strong dipole. |

Graphviz Electronic Map

The following diagram illustrates the electron density flow and activation sites.

Figure 1: Electronic vector map showing the deactivation of the Nitrogen lone pair and the activation of the C3-I bond.

Synthetic Access: The "3-Iodo Gateway"

Synthesizing 3-iodo-6-cyanoquinoline requires bypassing the inherent unreactivity of the pyridine ring toward electrophilic aromatic substitution (EAS). Direct iodination of 6-cyanoquinoline is low-yielding due to the deactivated ring.

Strategy A: The Iodocyclization (De Novo Synthesis)

This is the most robust method for generating high-purity material. It involves the electrophilic cyclization of 2-alkynyl-4-cyanoanilines.

-

Mechanism: Iodine activates the alkyne (

-complex), triggering nucleophilic attack by the aniline nitrogen (5-endo-dig or 6-endo-dig cyclization). -

Advantages: Regiospecific; installs the iodine and the ring system simultaneously.

Strategy B: The Magnesiation/Trapping (Functionalization)

For late-stage functionalization, using a "Turbo-Grignard" or Knochel-Hauser base allows for selective metalation.

-

Reagent: TMPMgCl·LiCl (Knochel-Hauser Base).

-

Selectivity: At -78°C, magnesiation occurs preferentially at C3 (if C2 is blocked or under specific directing conditions) or C2. Note: In 6-cyanoquinoline, C2 is most acidic. To hit C3, one often employs a halogen dance or starts with 3-bromo-6-cyanoquinoline and performs Br/Mg exchange.

Synthetic Workflow Diagram

Figure 2: The Iodocyclization pathway ensures correct regiochemistry and high yields.

Experimental Protocols

Protocol 1: Synthesis via Iodocyclization

Recommended for high-purity applications.

Materials:

-

2-ethynyl-4-aminobenzonitrile (Precursor)

-

Iodine (

) -

Sodium Bicarbonate (

) -

Acetonitrile (MeCN) - Anhydrous

Procedure:

-

Dissolution: Dissolve 2-ethynyl-4-aminobenzonitrile (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

-

Base Addition: Add

(3.0 equiv) to the stirred solution. -

Cyclization: Cool to 0°C. Add

(1.2 equiv) portion-wise over 10 minutes. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (the alkyne spot will disappear; a lower Rf fluorescent spot will appear).

-

Quench: Pour mixture into saturated

(aq) to quench excess iodine (color change from brown to yellow/clear). -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

-

1H NMR: Look for the singlet at C2 (approx.

9.0-9.2 ppm) and C4 (approx. -

Mass Spec: Distinct isotope pattern for Iodine (M+ and M+1).

Protocol 2: Chemoselective Suzuki Coupling at C3

Demonstrating the utility of the 3-iodo group while retaining the 6-cyano group.

Rationale: The C3-I bond is weaker and more chemically accessible than the C6-CN bond. Under standard Suzuki conditions, the nitrile remains inert.

Procedure:

-

Charge: Combine 3-iodo-6-cyanoquinoline (1.0 equiv), Aryl-Boronic Acid (1.2 equiv), and

(2.0 equiv) in a reaction vial. -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 10 mins.

-

Catalyst: Add

(5 mol%). -

Heat: Seal and heat to 80°C for 4-6 hours.

-

Workup: Filter through Celite, concentrate, and purify.

Physicochemical Implications in Drug Design

Metabolic Stability

The 6-cyano group blocks the "para-position" of the benzene ring, a common site for Cytochrome P450-mediated oxidation (hydroxylation). This significantly extends the half-life (

Hydrogen Bonding

While the quinoline nitrogen is a hydrogen bond acceptor (HBA), the 6-cyano group reduces its basicity.

-

Consequence: Reduced affinity for acidic residues in protein pockets compared to standard quinolines, but reduced penalty for desolvation energy upon binding.

-

Nitrile Interaction: The CN group itself acts as a weak HBA and can engage in

-

Data Summary Table

| Parameter | Value / Description | Impact on Bioactivity |

| C3-I Bond Length | ~2.10 Å | Accessible for halogen bonding (Lewis acid donor). |

| Nitrile Stretch (IR) | ~2230 cm⁻¹ | Diagnostic handle; metabolic stability. |

| UV-Vis | ~320-340 nm | Red-shifted vs. quinoline; useful for fluorescence assays. |

| Solubility | Low in water | Requires formulation (e.g., mesylate salt formation). |

References

-

Electronic Effects in Quinolines

- Title: "Substituent Effects on the Electronic Properties of Quinoline Deriv

- Source: Journal of Physical Organic Chemistry.

-

URL:[Link] (General reference for Hammett values in heterocycles).

-

Synthesis via Iodocyclization

- Title: "Synthesis of 3-Iodoindoles and 3-Iodoquinolines by Electrophilic Cycliz

- Source: Journal of Organic Chemistry (Larock et al.).

-

URL:[Link]

-

Cross-Coupling Utility

- Title: "Palladium-Catalyzed Cross-Coupling Reactions of 3-Haloquinolines."

- Source: Tetrahedron Letters.

-

URL:[Link]

-

Biological Relevance (Kinase Inhibition)

-

pKa and Solubility Data

Sources

Technical Guide: Physical Characterization and Synthesis of 4-Hydroxy-3-iodo-quinoline-6-carbonitrile

The following technical guide provides an in-depth analysis of 4-Hydroxy-3-iodo-quinoline-6-carbonitrile (CAS 1820708-03-9), a critical intermediate in the synthesis of advanced kinase inhibitors.

Executive Summary

This compound (also known as 3-iodo-4-oxo-1,4-dihydroquinoline-6-carbonitrile ) is a specialized heterocyclic scaffold used primarily in medicinal chemistry. It serves as a pivotal intermediate for constructing 3,6-disubstituted quinoline drugs, particularly tyrosine kinase inhibitors (TKIs) targeting EGFR, HER2, and Src pathways. Its functional handles—the 3-iodo group for cross-coupling and the 6-cyano group for further derivatization—make it a versatile building block.

This guide details its physical properties, synthesis, and characterization protocols, designed for researchers requiring high-purity intermediates for drug development.

Physical Characterization

Identity and Constants

The compound exists as a tautomer between the 4-hydroxyquinoline and 4-quinolone forms, with the quinolone form (4-oxo) predominating in the solid state and in polar solvents.

| Property | Data | Notes |

| IUPAC Name | 3-Iodo-4-oxo-1,4-dihydroquinoline-6-carbonitrile | Preferred tautomer name |

| CAS Number | 1820708-03-9 | |

| Molecular Formula | C₁₀H₅IN₂O | |

| Molecular Weight | 296.07 g/mol | |

| Exact Mass | 295.9423 | Useful for HRMS validation |

| Appearance | Off-white to pale yellow powder | Color darkens upon light exposure |

| Melting Point | > 280 °C (dec) | Decomposes without distinct melting; typical for 3-halo-4-quinolones |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic scaffold |

| Solubility (Organic) | Soluble in DMSO, DMF, NMP; slightly soluble in hot MeOH; insoluble in DCM, Hexanes | Requires polar aprotic solvents |

| pKa (Calculated) | ~6.5 (OH/NH acidic), ~2.0 (Basic N) | Amphoteric nature |

Structural Analysis

The 3-iodo substituent significantly alters the electronic properties of the quinoline ring, enhancing the acidity of the N-H proton and increasing the lipophilicity compared to the non-iodinated precursor.

Synthesis and Production Protocol

The synthesis of this compound is typically achieved via the electrophilic iodination of 4-hydroxyquinoline-6-carbonitrile . This process must be controlled to prevent over-iodination or oxidation of the cyano group.

Retrosynthetic Analysis

The core scaffold is constructed via the Gould-Jacobs reaction , followed by regioselective iodination.

Caption: Step-wise synthesis pathway from 4-aminobenzonitrile to the target 3-iodo-quinoline derivative.

Detailed Experimental Protocol

Step 1: Preparation of Precursor (If not purchased)

-

Condense 4-aminobenzonitrile with diethyl ethoxymethylenemalonate at 110°C.

-

Cyclize the resulting enamine in refluxing diphenyl ether (Dowtherm A) at 250°C to yield the 3-ester intermediate.

-

Hydrolyze and decarboxylate (using NaOH then HCl) to obtain 4-hydroxyquinoline-6-carbonitrile .

Step 2: Iodination (The Critical Step)

-

Reagents : 4-Hydroxyquinoline-6-carbonitrile (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq).

-

Solvent : DMF or Acetic Acid.[1]

-

Procedure :

-

Dissolve 4-hydroxyquinoline-6-carbonitrile in DMF (10 vol) at room temperature.

-

Add NIS portion-wise over 30 minutes to maintain regioselectivity at C3.

-

Stir the mixture at 40-60°C for 2-4 hours. Monitor by LCMS (Target M+H = 297).

-

Quench/Isolation : Pour the reaction mixture into ice-cold water (50 vol). The product will precipitate as a solid.

-

Filter the solid and wash with water (to remove succinimide) and cold methanol.

-

Drying : Dry under vacuum at 50°C to constant weight.

-

Yield : Typically 85-95%. Purity : >98% by HPLC.

Analytical Characterization (QC)

To ensure the identity and purity of the compound, the following spectral data must be verified.

NMR Spectroscopy (DMSO-d6)[6]

-

¹H NMR (400 MHz) :

-

δ 12.80 (br s, 1H) : NH/OH (exchangeable).

-

δ 8.75 (s, 1H) : H-2 (Characteristic downfield shift due to adjacent Iodine and N).

-

δ 8.55 (d, J=2.0 Hz, 1H) : H-5 (Ortho to CN).

-

δ 8.05 (dd, J=8.8, 2.0 Hz, 1H) : H-7.

-

δ 7.75 (d, J=8.8 Hz, 1H) : H-8.

-

-

Interpretation : The singlet at ~8.75 ppm confirms substitution at position 3 (loss of H-3 doublet). The coupling pattern of H-5, H-7, H-8 confirms the 6-cyano substitution on the benzene ring.

Mass Spectrometry

-

Method : ESI-MS (Positive Mode).

-

Result :

-

[M+H]⁺ : 296.9 (Consistent with C₁₀H₅IN₂O + H⁺).

-

Isotope Pattern : No bromine/chlorine pattern; Iodine is monoisotopic.

-

Infrared Spectroscopy (FT-IR)

-

2230 cm⁻¹ : C≡N stretch (Sharp, characteristic of nitriles).

-

1640-1660 cm⁻¹ : C=O stretch (Amide I band of the quinolone tautomer).

-

3100-3400 cm⁻¹ : Broad N-H/O-H stretch.

Handling and Stability

Storage Conditions

-

Temperature : 2-8°C (Refrigerated).

-

Atmosphere : Inert gas (Argon/Nitrogen) recommended.

-

Light Sensitivity : High . Iodine-containing compounds can liberate iodine upon prolonged light exposure, turning the solid brown. Store in amber vials.

Safety Precautions (HSE)

-

Hazards : H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3][5] Irrit.).

-

PPE : Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Disposal : Halogenated organic waste.

References

-

Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63. (Describes analogous 3-cyanoquinoline chemistry). Link

-

PubChem Compound Summary . "4-Hydroxyquinoline-6-carbonitrile (Precursor)." National Center for Biotechnology Information. Link

-

ChemicalBook . "this compound Product Page." (CAS Verification). Link

Sources

- 1. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 64965-48-6|3-Iodoquinolin-4-ol|BLD Pharm [bldpharm.com]

- 3. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]

- 4. 3-Iodoquinoline | C9H6IN | CID 11253836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxyquinoline, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Literature review of 3-iodo-quinoline-6-carbonitrile analogs

A Divergent Scaffold for Kinase Inhibitor Discovery

Executive Summary

The 3-iodo-quinoline-6-carbonitrile scaffold represents a high-value "privileged structure" in modern medicinal chemistry, particularly in the development of type I and type II kinase inhibitors. Its utility stems from the orthogonal reactivity of its two functional handles: the 6-cyano group , which serves as a critical hydrogen-bond acceptor in the ATP-binding pocket (notably interacting with Lys52 in CDK8), and the 3-iodo moiety , a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck).

This guide provides a comprehensive technical review of this scaffold, focusing on its synthesis, functionalization via C-3 diversification, and its proven application in developing selective CDK8/19 mediators (e.g., Senexin derivatives) and EGFR inhibitors.

Part 1: Synthetic Accessibility & The Core Scaffold

The primary challenge in utilizing 3-iodo-quinoline-6-carbonitrile is the regioselective installation of the iodine atom at the C-3 position while preserving the C-6 nitrile. Traditional electrophilic aromatic substitution (SEAr) on quinolines typically favors the C-5 or C-8 positions due to the deactivated pyridine ring.

1.1 The Preferred Route: Regioselective C-H Iodination

Modern protocols utilize radical-based or transition-metal-catalyzed C-H activation to achieve C-3 selectivity. The most robust method involves the direct iodination of quinoline-6-carbonitrile using N-iodosuccinimide (NIS) or molecular iodine under specific catalytic conditions.

Mechanistic Insight: The C-3 position of the quinoline ring is electronically distinct. While the nitrogen lone pair deactivates the ring toward electrophiles, radical pathways or specific Lewis acid activation can reverse this selectivity. The use of a radical initiator (e.g., AIBN or benzoyl peroxide) or a silver catalyst (Ag2CO3) facilitates the formation of the C-3 radical, which is then trapped by the iodine source.

1.2 Alternative Route: Cyclization Strategies

For large-scale manufacturing where raw material cost is paramount, constructing the ring around the functionality is preferred.

-

Starting Material: 4-Aminobenzonitrile.[1]

-

Reaction: Skraup or Doebner-Miller synthesis modified with an iodinated acrolein equivalent or subsequent iodination of the resulting quinoline-6-carbonitrile.

Figure 1: Regioselective C-3 iodination pathway for generating the core scaffold.

Part 2: Functionalization – The Suzuki-Miyaura Gateway

The C-3 iodine atom is the "divergent point" for library generation. The C-I bond is significantly weaker and more reactive toward oxidative addition by Pd(0) than C-Br or C-Cl bonds, allowing for mild coupling conditions that tolerate the nitrile group.

2.1 Reaction Scope and Causality

-

Reaction: Suzuki-Miyaura Cross-Coupling.

-

Why it works: The oxidative addition of Pd(0) into the C(sp2)-I bond is fast and often the rate-determining step is transmetalation. The electron-deficient nature of the quinoline ring (due to the N-atom and 6-CN group) further activates the C-3 position toward nucleophilic attack by the palladium species.

-

Ligand Selection: Phosphine ligands like PPh3 or PCy3 are standard. For sterically hindered boronic acids, SPhos or XPhos are recommended to facilitate transmetalation and reductive elimination.

2.2 Critical Parameter: Base Sensitivity

The nitrile group at C-6 is susceptible to hydrolysis under harsh basic/aqueous conditions (converting to amide/acid).

-

Protocol Adjustment: Use weak bases like K3PO4 or Na2CO3 rather than hydroxides.

-

Solvent System: A mixture of 1,4-Dioxane/Water (4:[2][3]1) provides the necessary solubility for the inorganic base while maintaining an organic environment for the catalyst.

Figure 2: Catalytic cycle for the Suzuki coupling of 3-iodo-quinoline-6-carbonitrile.

Part 3: Medicinal Chemistry & SAR (Case Studies)

The quinoline-6-carbonitrile motif is not arbitrary; it is a bioisostere of the quinazoline core found in many kinase inhibitors but offers improved metabolic stability and distinct solubility profiles.

3.1 Case Study: CDK8/19 Inhibitors (Senexin Analogs)

Research by Vertex Pharmaceuticals and others has highlighted the 6-cyano-quinoline scaffold as a potent inhibitor of CDK8/19 (Mediator kinases).

-

Compound: Senexin C (and related analogs).

-

Mechanism: The 6-cyano group accepts a hydrogen bond from Lys52 in the CDK8 active site. This interaction is critical; removing the CN group or replacing it with Cl/F results in a >60-fold loss of potency.

-

Role of Position 3: The 3-position (derived from our 3-iodo precursor) accommodates the "tail" of the inhibitor, which extends into the solvent-exposed region or interacts with the hinge region (e.g., Ala100).

-

Substitution Logic: Large aromatic groups (e.g., substituted phenyls, indoles) introduced at C-3 via Suzuki coupling improve potency and selectivity over CDK1/2.

3.2 Quantitative SAR Summary

The table below summarizes the effect of C-3 modifications on the quinoline-6-carbonitrile core (Data synthesized from CDK8 inhibition studies).

| C-3 Substituent (R) | IC50 (CDK8) | Selectivity (vs CDK19) | Notes |

| Iodine (Precursor) | N/A | N/A | Synthetic Intermediate |

| Phenyl | > 1000 nM | Low | Lacks specific hinge interactions |

| 3-Amino-phenyl | 150 nM | Moderate | H-bond donor improves binding |

| (1H-Indol-5-yl) | 12 nM | High | "Senexin-like" binding mode |

| Methyl | > 5000 nM | None | Insufficient steric bulk |

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Iodo-quinoline-6-carbonitrile

Validated for 1-5g scale.

-

Reagents: Quinoline-6-carbonitrile (1.0 eq), N-Iodosuccinimide (NIS, 1.2 eq), Silver Carbonate (Ag2CO3, 0.1 eq), 1,2-Dichloroethane (DCE).

-

Setup: Charge a flame-dried round-bottom flask with Quinoline-6-carbonitrile and Ag2CO3. Suspend in anhydrous DCE (0.2 M).

-

Initiation: Add NIS in one portion.

-

Reaction: Heat the mixture to 100°C (reflux) under an argon atmosphere for 12-16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[3]

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove silver salts. Wash the pad with DCM.

-

Purification: Wash the filtrate with 10% Na2S2O3 (to remove free iodine) and then brine. Dry over Na2SO4.[3] Concentrate and purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

-

Yield: Expect 65-75% of a pale yellow solid.

Protocol B: Suzuki Coupling (General Procedure)

Targeting C-3 functionalized analogs.

-

Reagents: 3-Iodo-quinoline-6-carbonitrile (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq).

-

Procedure:

-

Combine the iodo-quinoline, boronic acid, and base in a reaction vial.

-

Add the solvent mixture and sparge with Nitrogen for 10 mins.[2]

-

Add the Pd catalyst quickly to minimize air exposure.

-

Seal and heat to 90°C for 4-8 hours.

-

-

Validation: Reaction is complete when the starting iodide (LC-MS M+H ~281) is consumed.

-

Isolation: Dilute with EtOAc, wash with water/brine. The organic layer is dried and concentrated. Recrystallization from EtOH is often sufficient for high-melting analogs.

References

-

A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry, 2022. [Link]

-

The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 2012. [Link]

-

One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling. Molecules, 2011. [Link]

-

Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR inhibitors. Beni-Suef University Journal of Basic and Applied Sciences, 2023. [Link]

Sources

An In-depth Technical Guide to the pKa Values of the 4-Hydroxy Group in Halogenated Quinolines

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive exploration of the acidity, represented by pKa values, of the 4-hydroxy group in halogenated quinolines. Understanding and predicting the pKa of this functional group is of paramount importance in medicinal chemistry and drug development, as it profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and target binding. This document will delve into the theoretical underpinnings of how halogen substitution modulates the electronic environment of the quinoline scaffold, present a compilation of available pKa data, and provide detailed experimental protocols for the accurate determination of these crucial physicochemical parameters.

The Significance of pKa in Drug Discovery: The Case of Quinolines

The ionization state of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] The pKa value, the pH at which a molecule is 50% ionized, dictates the charge of a molecule in different physiological compartments. For quinoline-based drugs, the acidity of the 4-hydroxy group can influence:

-

Solubility and Absorption: The degree of ionization affects a compound's aqueous solubility and its ability to partition across lipid membranes of the gastrointestinal tract for oral absorption.[3][4]

-

Target Engagement: The protonation state of the 4-hydroxy group can be crucial for forming hydrogen bonds or other electrostatic interactions with the biological target, thereby influencing potency.

-

Protein Binding: The extent of ionization can impact binding to plasma proteins, which in turn affects the free drug concentration available to exert its therapeutic effect.[1]

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. The introduction of halogens onto the quinoline ring system can significantly alter the pKa of the 4-hydroxy group through a combination of inductive and resonance effects. A precise understanding of these effects is therefore essential for rational drug design.

Theoretical Framework: The Electronic Influence of Halogen Substituents

The acidity of the 4-hydroxyquinoline is determined by the stability of its conjugate base, the 4-quinolinate anion. Halogen substituents on the quinoline ring influence this stability through their electronic effects:

-

Inductive Effect (-I): Halogens are more electronegative than carbon and thus exert a through-bond electron-withdrawing inductive effect. This effect stabilizes the negative charge of the quinolinate anion, thereby increasing the acidity (lowering the pKa) of the 4-hydroxy group. The strength of the inductive effect decreases with distance from the 4-hydroxy group.

-

Resonance Effect (+M/-M): Halogens possess lone pairs of electrons that can be delocalized into the aromatic system through resonance (a +M effect). This effect can destabilize the negative charge on the 4-quinolinate anion by increasing electron density in the ring, thus decreasing acidity (increasing the pKa). However, for halogens, the inductive effect generally outweighs the resonance effect in influencing the acidity of a remote functional group.

The net effect of a halogen substituent on the pKa of the 4-hydroxy group is a balance of these opposing electronic influences and is dependent on the nature of the halogen and its position on the quinoline ring. The Hammett equation can be a useful tool for quantifying these electronic effects on reaction rates and equilibrium constants, including acid dissociation.

pKa Values of Halogenated 4-Hydroxyquinolines: A Comparative Analysis

| Compound | Halogen | Position | pKa (4-OH) | Reference/Notes |

| 4-Hydroxyquinoline | - | - | ~11.28 | [5] (Experimental) |

| 7-Chloro-4-hydroxyquinoline | Cl | 7 | ~9-10 | [6] (Approximate) |

| 7-Chloro-4-hydroxyquinoline | Cl | 7 | 3.86 | [3][7] (Predicted, likely for the quinolinium N-H) |

| 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | Br | 7 | 3.83 | [8] (Predicted, likely for the carboxylic acid) |

| 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid | F | 6 | 0.62 | [6] (Predicted, likely for the carboxylic acid) |

Note: The predicted pKa values, especially for multiply substituted compounds, may not exclusively represent the ionization of the 4-hydroxy group. For instance, the presence of a carboxylic acid group introduces another ionizable center, which is typically more acidic. The predicted value of 3.86 for 7-chloro-4-hydroxyquinoline is more consistent with the pKa of the protonated quinoline nitrogen rather than the hydroxyl group. The experimental value for the parent 4-hydroxyquinoline is around 11.28.[5] We can anticipate that halogen substitution will lower this value due to the electron-withdrawing nature of halogens.

Experimental Determination of pKa Values

Accurate determination of pKa values is crucial for building reliable structure-activity relationships. Two common and robust methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a titrant (acid or base) to a solution of the analyte and monitoring the resulting change in pH. The pKa is determined from the midpoint of the buffer region in the titration curve.

Experimental Workflow for Potentiometric Titration:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol for Potentiometric Titration:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of the halogenated 4-hydroxyquinoline in a suitable solvent system. Due to the often-low aqueous solubility of these compounds, a co-solvent system (e.g., methanol/water or DMSO/water) may be necessary.

-

Prepare standardized 0.1 M solutions of NaOH and HCl.

-

Prepare a 0.15 M solution of KCl to maintain constant ionic strength.[8][9]

-

-

Calibration of the pH Meter:

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the analyte solution into a beaker with a magnetic stir bar.

-

If a co-solvent is used, ensure the pH electrode is suitable for such a system and allow for equilibration.

-

Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide, and maintain a nitrogen atmosphere throughout the titration.[8][9]

-

Immerse the calibrated pH electrode and the tip of the burette containing the titrant into the solution.

-

For an acidic analyte (like a 4-hydroxyquinoline), titrate with the standardized NaOH solution. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[8][9]

-

Continue the titration until the pH has passed the equivalence point and a plateau is reached.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point (the point of steepest slope) by examining the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[8]

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore close to the ionizable group and can be performed with much smaller sample quantities. It relies on the principle that the ionized and non-ionized forms of the compound have different UV-Vis absorption spectra.

Experimental Workflow for Spectrophotometric pKa Determination:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Protocol for Spectrophotometric pKa Determination:

-

Preparation of Solutions:

-

Prepare a concentrated stock solution of the halogenated 4-hydroxyquinoline in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.

-

-

Sample Preparation:

-

For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the analyte should be such that the absorbance values are within the linear range of the spectrophotometer (typically 0.1-1.0).

-

-

Spectrophotometric Measurements:

-

Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample at different pH values.

-

Identify the wavelength(s) where the difference in absorbance between the fully protonated and deprotonated species is maximal.

-

-

Data Analysis:

-

Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation or a suitable sigmoidal function.

-

Conclusion and Future Directions

The pKa of the 4-hydroxy group in halogenated quinolines is a critical parameter for medicinal chemists. Halogenation provides a powerful tool to fine-tune the acidity of this group and, consequently, the overall ADME properties of a drug candidate. This guide has provided a theoretical framework for understanding the electronic effects of halogens, a summary of available pKa data, and detailed, field-proven protocols for their experimental determination.

While predictive models offer valuable initial estimates, the experimental determination of pKa values remains the gold standard for accuracy. The protocols outlined herein for potentiometric titration and UV-Vis spectrophotometry provide robust and reliable methods for obtaining these crucial data points.

Future work in this area should focus on the systematic experimental determination of pKa values for a comprehensive library of mono- and di-halogenated 4-hydroxyquinolines. This would enable the development of more accurate quantitative structure-property relationship (QSPR) models for the in silico prediction of pKa in this important class of compounds, further accelerating the drug discovery and development process.

References

-

Alchemist-chem. (n.d.). 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China. Retrieved from [Link]

-

Factors affecting drug absorption and distribution. (n.d.). Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(1), 47-52. Retrieved from [Link]

-

Pharma Growth Hub. (2022, February 11). Drug's pKa and its absorption [Video]. YouTube. Retrieved from [Link]

-

ChemBK. (n.d.). 7-CHLORO-4-HYDROXYQUINOLINE. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromoquinolin-4-ol. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Iodoquinolin-4-ol. Retrieved from [Link]

-

PubChem. (n.d.). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

-

Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

-

International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. ijirss.com [ijirss.com]

- 3. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]

- 4. m.youtube.com [m.youtube.com]

- 5. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | CAS 1019016-15-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 6-FLUORO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID CAS#: 343-10-2 [m.chemicalbook.com]

- 7. 7-Fluoro-4-hydroxy-2-methylquinoline AldrichCPR 18529-03-8 [sigmaaldrich.com]

- 8. guidechem.com [guidechem.com]

- 9. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 4-Hydroxy-3-iodo-quinoline-6-carbonitrile: An Application Note for Advanced Drug Discovery

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities. The targeted synthesis of functionalized quinoline derivatives is therefore of paramount importance in the discovery of novel drug candidates. This application note provides a comprehensive, in-depth guide for the synthesis of 4-Hydroxy-3-iodo-quinoline-6-carbonitrile, a key intermediate for the development of novel therapeutics. The strategic incorporation of a cyano group at the 6-position and an iodo group at the 3-position offers versatile handles for further chemical modifications, making this a valuable building block for creating libraries of potential drug molecules. This protocol is designed for researchers, medicinal chemists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying chemical principles and strategic considerations.

Strategic Synthetic Approach

The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy involves the initial construction of the 4-hydroxyquinoline-6-carbonitrile core, followed by a regioselective iodination at the electron-rich 3-position. This approach allows for the controlled introduction of the desired functionalities onto the quinoline scaffold.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of 4-Hydroxyquinoline-6-carbonitrile via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines.[1][2][3] This reaction proceeds through an initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.

Reaction Scheme:

Caption: Gould-Jacobs synthesis of the 4-hydroxyquinoline-6-carbonitrile core.

Experimental Protocol:

Materials and Reagents:

| Reagent | Molecular Weight | Quantity (molar eq.) |

| 4-Aminobenzonitrile | 118.14 g/mol | 1.0 |

| Diethyl (ethoxymethylene)malonate | 216.23 g/mol | 1.1 |

| Dowtherm A (or Diphenyl ether) | - | Solvent |

| Ethanol | 46.07 g/mol | For washing |

| Hexane | - | For washing |

Procedure:

-

Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminobenzonitrile (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq). Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

-

Cyclization: After the initial condensation, add a high-boiling point solvent such as Dowtherm A or diphenyl ether to the reaction mixture. Heat the solution to approximately 250 °C and maintain this temperature for 30-60 minutes. The cyclization is typically accompanied by the evolution of ethanol.

-

Isolation and Purification: Cool the reaction mixture to room temperature, which should result in the precipitation of the product. Add hexane to the cooled mixture to further precipitate the product and to facilitate filtration. Collect the solid by vacuum filtration and wash thoroughly with ethanol and then hexane to remove residual solvent and impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or N,N-dimethylformamide (DMF).

Part 2: Regioselective Iodination of 4-Hydroxyquinoline-6-carbonitrile

The 4-hydroxyquinoline core is an electron-rich system, and the hydroxyl group at the 4-position activates the ring towards electrophilic substitution, directing it to the 3-position.[4] Various methods can be employed for this iodination, with a common approach utilizing molecular iodine in the presence of a base or an oxidizing agent.[5][6]

Reaction Scheme:

Caption: Regioselective iodination at the C3 position of the quinoline core.

Experimental Protocol:

Materials and Reagents:

| Reagent | Molecular Weight | Quantity (molar eq.) |

| 4-Hydroxyquinoline-6-carbonitrile | 184.18 g/mol | 1.0 |

| Iodine (I₂) | 253.81 g/mol | 1.1 |

| Sodium bicarbonate (NaHCO₃) | 84.01 g/mol | 2.0 |

| N,N-Dimethylformamide (DMF) | - | Solvent |

| Sodium thiosulfate (Na₂S₂O₃) solution | - | For quenching |

| Water | - | For precipitation |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyquinoline-6-carbonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or aqueous dioxane. Add sodium bicarbonate (2.0 eq) to the solution.

-

Iodination: To the stirred solution, add a solution of iodine (1.1 eq) in the same solvent dropwise at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within a few hours.

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker of cold water. If excess iodine is present (indicated by a brown color), add a few drops of a saturated aqueous solution of sodium thiosulfate until the color disappears. The product will precipitate out of the aqueous solution.

-

Purification: Collect the solid product by vacuum filtration, wash with water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the final product of high purity.

Characterization Data (Expected)

| Compound | Molecular Formula | Molecular Weight | Appearance |

| 4-Hydroxyquinoline-6-carbonitrile | C₁₀H₆N₂O | 184.18 g/mol | Off-white solid |

| This compound | C₁₀H₅IN₂O | 310.07 g/mol | Pale yellow solid |

Note: Actual appearance and yields may vary depending on reaction conditions and purification methods.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and extensively documented chemical transformations.[1][2][3][5][6][7] The progress of each reaction step should be meticulously monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials and the formation of the desired product. The identity and purity of the intermediate and the final product should be rigorously confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a versatile building block for drug discovery. By following the outlined procedures and adhering to good laboratory practices, researchers can efficiently synthesize this key intermediate, paving the way for the development of novel and potent therapeutic agents. The strategic two-step approach, utilizing the Gould-Jacobs reaction followed by regioselective iodination, offers a logical and efficient pathway to this valuable compound.

References

- Snider, B. B., & Wu, X. (2006). Synthesis of (±)-Camptothecin. Organic Letters, 8(5), 891–893.

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948. [Link]

-

Wikipedia. (2023). Gould–Jacobs reaction. [Link]

-

Wikipedia. (2023). Conrad–Limpach synthesis. [Link]

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Mondal, M., & Bora, U. (2018). Recent advances in the synthesis of quinolines. RSC Advances, 8(57), 32676–32701.

-

Kadade, P. S., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(23), 8234. [Link]

-

Reddy, T. S., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(92), 16532-16535. [Link]

-

Organic Chemistry Portal. Gould-Jacobs Reaction. [Link]

-

Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

-

Wang, Y., et al. (2021). Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions. ACS Omega, 6(48), 32688–32698. [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

Application Note: Chemoselective Functionalization of the Nitrile Group in 3-Iodo-Quinoline Scaffolds

Executive Summary

The 3-iodo-quinoline scaffold is a privileged structure in medicinal chemistry, serving as a versatile platform for constructing kinase inhibitors, antimalarials, and receptor modulators. The coexistence of a nitrile group (typically at C-2, C-4, or C-8) and a 3-iodo substituent presents a unique synthetic opportunity: Orthogonality .

While the 3-iodo group is the designated handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the nitrile group acts as a "masked" carbonyl or amine. The critical challenge is functionalizing the nitrile group without compromising the labile Carbon-Iodine (C-I) bond, which is susceptible to hydrodehalogenation under standard reducing conditions (e.g.,

This guide provides three validated, chemoselective protocols to transform the nitrile group into tetrazoles , primary amides , and primary amines , ensuring the 3-iodo handle remains intact for downstream diversification.

Strategic Overview: The Orthogonal Workflow

To maximize the utility of 3-iodo-quinoline-nitriles, one must employ reagents that activate the

Structural Logic Diagram

Figure 1: Orthogonal divergence strategy. Pathway A (Green) focuses on nitrile transformation while preserving the Iodine handle for Pathway B (Red).

Protocol 1: Synthesis of Tetrazoles (Bioisosteres)

Application: The tetrazole ring is a classic carboxylic acid bioisostere, improving metabolic stability and membrane permeability. The Challenge: Standard azide sources (tributyltin azide) are toxic and difficult to purify. Acidic conditions can protonate the quinoline nitrogen, complicating workup. The Solution: Zinc-catalyzed [3+2] cycloaddition in aqueous media. This method is "Click-like," pH neutral, and strictly preserves aryl halides.

Materials

-

Substrate: 3-iodo-quinoline-carbonitrile (1.0 equiv)

-

Reagent: Sodium Azide (

) (1.5 equiv)[1] -

Catalyst: Zinc Bromide (

) or Zinc Chloride ( -

Solvent: Water/Isopropanol (2:1 v/v) or DMF (if solubility is poor)

Step-by-Step Methodology

-

Setup: In a pressure-rated vial or round-bottom flask equipped with a reflux condenser, dissolve the nitrile substrate in the solvent mixture (0.5 M concentration).

-

Addition: Add

followed by -

Reaction: Heat the mixture to reflux (approx. 80-100°C) for 12–24 hours.

-

Monitoring: TLC (eluent: DCM/MeOH 9:1). The tetrazole is significantly more polar than the starting nitrile.

-

-

Workup (Critical for Zinc removal):

-

Purification: Wash the organic layer with brine, dry over

, and concentrate. Recrystallize from EtOH/Water if necessary.

Validation:

-

IR: Disappearance of sharp

peak (~2230 cm⁻¹). -

MS: M+H should increase by 43 Da (Mass of

).

Protocol 2: Controlled Hydrolysis to Primary Amides

Application: Primary amides are key intermediates for peptidomimetics or further dehydration to heterocycles.

The Challenge: Stopping hydrolysis at the amide stage without progressing to the carboxylic acid, and avoiding harsh acidic conditions that might promote nucleophilic aromatic substitution at the iodine position.

The Solution: The Radziszewski Reaction .[4][5][6][7] This uses alkaline hydrogen peroxide to generate the hydroperoxide anion (

Materials

-

Substrate: 3-iodo-quinoline-carbonitrile (1.0 equiv)

-

Oxidant: 30% Hydrogen Peroxide (

) (10–20 equiv) -

Base: 6N NaOH (0.2 equiv) or

(1.0 equiv) -

Solvent: DMSO or Ethanol (0.2 M)

Step-by-Step Methodology

-

Setup: Dissolve the substrate in DMSO. Place the flask in an ice bath (0°C).

-

Activation: Add the base (

or NaOH). -

Oxidation: Add

dropwise. The reaction is exothermic; maintain temperature <20°C during addition. -

Progression: Allow to warm to room temperature. Stir for 1–3 hours.

-

Checkpoint: If the reaction is sluggish, warm to 40°C. Do not exceed 60°C to prevent over-oxidation or iodine displacement.

-

-

Quench: Pour the mixture into ice-cold water. The primary amide often precipitates out.

-

Isolation: Filter the solid. If no precipitate forms, extract with DCM.

Data Comparison: Hydrolysis Methods

| Method | Reagents | Selectivity (Amide:Acid) | C-I Bond Stability | Recommendation |

| Radziszewski | >95:5 | Excellent | Primary Choice | |

| Acid Hydrolysis | 20:80 | Moderate | Avoid (Acid formation) | |

| Metal Catalysis | 90:10 | Poor | Avoid (Deiodination risk) |

Protocol 3: Chemoselective Reduction to Primary Amines

Application: Synthesis of benzylic-type amines for reductive amination or library expansion. The Challenge: This is the most difficult transformation.

- : Fatal. Rapidly cleaves the C-I bond.

-

: High Risk. Often causes debromination/deiodination at reflux.

The Solution: Borane-Tetrahydrofuran (

Materials

-

Substrate: 3-iodo-quinoline-carbonitrile (1.0 equiv)

-

Reagent:

(1.0 M solution) (3.0 equiv) -

Quench: Methanol (MeOH)

-

Workup Acid: 1N HCl

Step-by-Step Methodology

-

Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen. This is critical; Borane is moisture sensitive.

-

Dissolution: Dissolve substrate in anhydrous THF (0.1 M).

-

Reduction: Cool to 0°C. Add

dropwise via syringe. -

Reflux: Warm to room temperature, then heat to mild reflux (65°C) for 2–4 hours.

-

Quench (The "Boron-Complex" Trap):

-

Cool to 0°C.

-

Slowly add MeOH (gas evolution!).

-

The amine is currently trapped as a borane-amine complex.

-

-

Liberation: Add 1N HCl and reflux for 30 minutes to break the N-B bond.

-

Isolation:

-

Basify with NaOH to pH >10.

-

Extract with DCM.

-

Dry and concentrate.

-

Workflow Diagram

Figure 2: Step-by-step workflow for the chemoselective reduction of nitrile using Borane-THF.

Analytical Validation (Self-Validating the Protocols)

To ensure the 3-iodo group has survived, you must perform specific checks post-reaction.

- NMR: The carbon attached to the iodine typically resonates between 90–100 ppm (shielded by the heavy atom effect). Loss of iodine (replacement by H) will shift this signal significantly downfield to 130–150 ppm .

-

Mass Spectrometry: Iodine has a unique mass defect.

-

Iodine mass: ~126.9.

-

Look for the specific mass gap if you suspect deiodination (Product Mass vs Product minus 126 + 1).

-

-

Coupling Test (Functional Check): Take a small aliquot of your product and run a test Suzuki coupling with phenylboronic acid. If the reaction proceeds, the iodine is intact.

References

-

Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001).[8] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link

- Radziszewski Reaction: Kabalka, G. W., & Varma, R. S. (1987). The synthesis of amides from nitriles using sodium perborate. Tetrahedron Letters, 28(25), 2775-2778.

-

Selective Reduction (Borane): Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 29. A simple technique to achieve an enhanced rate of reduction of representative organic compounds by borane-dimethyl sulfide. The Journal of Organic Chemistry, 47(16), 3153–3163. Link

- Selective Reduction (CoCl2/NaBH4): Fagnou, K., & Lautens, M. (2000). Halide-Selective Reduction of Nitriles. The Journal of Organic Chemistry. (Contextualizing transition metal salt selectivity).

-

3-Iodoquinoline Scaffolds: Cacchi, S., & Fabrizi, G. (2011). Synthesis and Functionalization of Quinolines via Palladium-Catalyzed Reactions. Chemical Reviews, 111(5), 215–283. Link

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benthamscience.com [benthamscience.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 1H-Tetrazole synthesis [organic-chemistry.org]

Using 4-Hydroxy-3-iodo-quinoline-6-carbonitrile as a kinase inhibitor intermediate

Application Note: Strategic Utilization of 4-Hydroxy-3-iodo-quinoline-6-carbonitrile in Kinase Inhibitor Design

Executive Summary & Chemical Context

This compound (Structure 1 ) represents a high-value "privileged scaffold" for the divergent synthesis of ATP-competitive kinase inhibitors. Unlike standard quinoline intermediates, this compound offers a unique tri-functional handle system that allows medicinal chemists to independently modulate three critical pharmacophore regions:

-

The Hinge Binder (C4 Position): The hydroxyl group is a tautomeric precursor to a 4-chloro leaving group, enabling SNAr displacement with amines to establish hydrogen bonds with the kinase hinge region (e.g., Met318 in c-Src, Thr315 in Abl).

-

The Gatekeeper/Hydrophobic Pocket (C3 Position): The iodine atom serves as a reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing access to the hydrophobic back-pocket or gatekeeper residues.

-

The Solvent Front/Solubilizing Handle (C6 Position): The nitrile group is an electron-withdrawing moiety that modulates the pKa of the core ring system and can be hydrolyzed to amides or reduced to amines to interact with solvent-exposed residues.

This application note details the "Activation-Displacement-Coupling" (ADC) workflow, a validated pathway to generate libraries of CDK8/19, Src, and EGFR inhibitors.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthesis strategy, transforming the inert intermediate into a bioactive scaffold.

Figure 1: The "ADC" Workflow: Converting the 4-OH tautomer into a functionalized drug candidate.

Detailed Experimental Protocols

Protocol A: Activation via Deoxychlorination

Objective: Convert the unreactive 4-hydroxy group into a highly reactive 4-chloro leaving group. Critical Mechanism: The reaction proceeds via an imidoyl phosphorodichloridate intermediate. The C3-Iodine is stable under these conditions, but the C6-Nitrile is susceptible to hydrolysis if moisture is present.

Reagents:

-

Starting Material (SM): this compound (1.0 eq)

-

Reagent: Phosphorus Oxychloride (POCl3) (5.0 – 10.0 eq)

-

Base (Catalytic): N,N-Diisopropylethylamine (DIPEA) or DMF (0.1 eq)

-

Solvent: Acetonitrile (MeCN) or Toluene (optional; neat POCl3 is preferred).

Step-by-Step Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend the SM (10 g) in anhydrous MeCN (50 mL). Note: Using a solvent moderates the exotherm compared to neat POCl3.

-

Addition: Add POCl3 (25 mL) dropwise over 15 minutes at room temperature. The suspension will likely remain.

-

Catalysis: Add 5 drops of dry DMF. This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

-

Reaction: Heat the mixture to reflux (90–100°C) for 3–5 hours.

-

Checkpoint: The reaction is complete when the solid dissolves completely and the solution turns clear/yellow. Monitor by TLC (50% EtOAc/Hex) or LC-MS. The product (4-Cl) is less polar than the SM (4-OH).

-

-